molecular formula C10H10N4O2S B2527032 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 746606-46-2

1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2527032
CAS No.: 746606-46-2
M. Wt: 250.28
InChI Key: LBQYGDCFOWJTOX-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 746606-46-2) is a specialized chemical reagent featuring a hybrid heterocyclic architecture that integrates pyridazine and thiazole pharmacophores. This molecular framework is of significant interest in medicinal chemistry and drug discovery research, particularly in the investigation of novel therapeutic agents. The compound's structural features include a 1,6-dihydropyridazine-6-one core substituted with a methyl group at the N-1 position and a carboxamide linkage connecting it to a 4-methylthiazol-2-yl ring system . Compounds containing thiazole rings represent privileged scaffolds in pharmaceutical development due to their diverse biological activities . The thiazole moiety appears in numerous FDA-approved drugs and experimental compounds across various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications . The specific incorporation of a 4-methylthiazol-2-yl group in this compound's structure enhances its potential as a valuable intermediate for structure-activity relationship studies in drug discovery programs. This chemical reagent is provided exclusively for research purposes in laboratory settings. Researchers can utilize this compound as a building block for the synthesis of more complex molecules, as a reference standard in analytical method development, or as a starting point for biological screening campaigns. All products are intended For Research Use Only and are not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols and consult the safety data sheet for specific handling instructions.

Properties

IUPAC Name

1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-6-5-17-10(11-6)12-9(16)7-3-4-8(15)14(2)13-7/h3-5H,1-2H3,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQYGDCFOWJTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions.

    Coupling of Thiazole and Pyridazine Rings: The final step involves coupling the thiazole and pyridazine rings through a condensation reaction, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyridazine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies, with various research indicating its potential to inhibit the growth of cancer cells.

Case Study: Antitumor Evaluation

A study investigated the effects of this compound on several human cancer cell lines, revealing significant cytotoxicity. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types.

Antimicrobial Properties

Research indicates that compounds similar to 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial activity against a variety of pathogens.

Minimum Inhibitory Concentration (MIC) Studies

The following table presents MIC values for related compounds:

Compound MIC (μmol/mL)
Compound A10.7 - 21.4
Compound BNot specified

These results highlight the potential of this compound and its derivatives in developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cellular processes is another area of interest. Similar compounds have been shown to target topoisomerases and kinases, which are crucial for DNA replication and cell division.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the compound's pharmacological properties. Modifications to specific functional groups can lead to enhanced biological activity.

SAR Insights

Research indicates that variations in the thiazole and pyridazine moieties can significantly affect the compound's potency against cancer and microbial targets.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Insights

  • Position 1 (R1): The target compound’s methyl group (vs.
  • Position 3 (R3): The 4-methylthiazole substituent distinguishes it from phenylcarbamoyl (e.g., Compound 5) or hybrid heterocyclic moieties (e.g., CAS 1211635-81-2). Thiazoles are known for hydrogen-bonding capabilities, which could enhance target engagement compared to bulkier substituents .

Pharmacological Implications (Inferred)

While biological data for the target compound is unavailable, related compounds exhibit anti-Trypanosoma cruzi activity via proteasome inhibition . Substituent variations influence potency:

  • Electron-Withdrawing Groups: Fluorine at the phenyl ring (Compound 19) enhances metabolic stability .
  • Hybrid Heterocycles: The dihydrobenzofuran-isoxazole moiety (CAS 1211635-81-2) may improve CNS penetration due to lipophilicity .

Biological Activity

1-Methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 252.31 g/mol. Its structure features a pyridazine ring fused with a thiazole moiety, which is known to contribute to various biological activities.

Research indicates that compounds similar to 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit enzymes such as xanthine oxidase and various kinases, which play crucial roles in metabolic pathways and disease processes.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, potentially by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Biological Activity Overview

The biological activities associated with 1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be categorized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains and fungi.
AntiviralPotential efficacy against viral infections.
Anti-inflammatoryMay reduce inflammation through inhibition of pro-inflammatory cytokines.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic processes.

Antimicrobial Activity

A study demonstrated that derivatives of thiazole compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the strain tested .

Antiviral Properties

In vitro studies indicated that similar compounds exhibited antiviral activity against viruses such as herpes simplex virus (HSV) and influenza virus. The mechanism involved the inhibition of viral replication at low concentrations (IC50 values around 10 µM) indicating potential for therapeutic use .

Anti-inflammatory Effects

Research has shown that thiazole derivatives can modulate inflammatory responses by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage models .

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